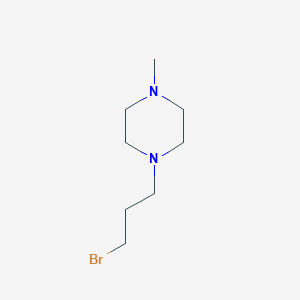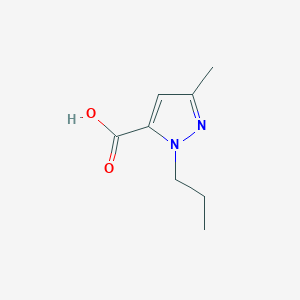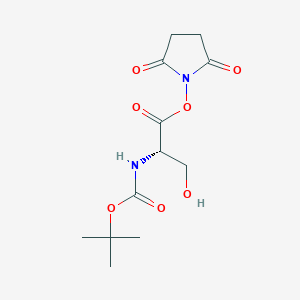
N-(4-Chloro-2-pyrimidinyl)acetamide
Vue d'ensemble
Description
N-(4-Chloro-2-pyrimidinyl)acetamide: is a chemical compound with the molecular formula C6H6ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis from 4-chloropyrimidine: One common method involves the reaction of 4-chloropyrimidine with acetic anhydride in the presence of a base such as pyridine.
Alternative Methods: Other synthetic routes may involve the use of different acylating agents or catalysts to achieve the desired product.
Industrial Production Methods: : Industrial production of N-(4-Chloro-2-pyrimidinyl)acetamide typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: N-(4-Chloro-2-pyrimidinyl)acetamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrimidines with different functional groups.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the original compound, which may have different chemical and physical properties.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: N-(4-Chloro-2-pyrimidinyl)acetamide is used as an intermediate in the synthesis of various pyrimidine derivatives, which have applications in medicinal chemistry.
Biology and Medicine
Antimicrobial Agents: Some derivatives of this compound have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.
Anticancer Research: The compound and its derivatives are being investigated for their potential anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Industry
Agricultural Chemicals: This compound is used in the development of agrochemicals, including herbicides and pesticides.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-pyrimidinyl)acetamide and its derivatives often involves the inhibition of specific enzymes or receptors in target organisms. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways . In anticancer research, it may target specific proteins involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromo-2-pyrimidinyl)acetamide: Similar in structure but with a bromine atom instead of chlorine.
N-(4-Fluoro-2-pyrimidinyl)acetamide: Contains a fluorine atom, which can significantly alter its chemical properties and biological effects.
Uniqueness: : N-(4-Chloro-2-pyrimidinyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom can influence its interactions with biological targets and its overall stability .
Propriétés
IUPAC Name |
N-(4-chloropyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)9-6-8-3-2-5(7)10-6/h2-3H,1H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOZZIHTGQNUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















